BenchChemオンラインストアへようこそ!

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 923088-41-9) is a synthetic, low-molecular-weight (387.5 g/mol) benzothiazole-acetamide hybrid incorporating a 4,7-dimethylbenzothiazole core, a phenylacetyl linker, and a pyridin-2-ylmethyl tertiary amine side chain. This compound belongs to a pharmacologically active class of heterocyclic small molecules that have demonstrated, through structurally related analogs, potent inhibitory activity against cholinesterases (AChE and BChE) relevant to neurodegenerative disease research.

Molecular Formula C23H21N3OS
Molecular Weight 387.5
CAS No. 923088-41-9
Cat. No. B2748526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
CAS923088-41-9
Molecular FormulaC23H21N3OS
Molecular Weight387.5
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C23H21N3OS/c1-16-11-12-17(2)22-21(16)25-23(28-22)26(15-19-10-6-7-13-24-19)20(27)14-18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3
InChIKeyIHMNSRZJBMEOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (923088-41-9): Key Structural & Procurement Context


N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (CAS 923088-41-9) is a synthetic, low-molecular-weight (387.5 g/mol) benzothiazole-acetamide hybrid incorporating a 4,7-dimethylbenzothiazole core, a phenylacetyl linker, and a pyridin-2-ylmethyl tertiary amine side chain . This compound belongs to a pharmacologically active class of heterocyclic small molecules that have demonstrated, through structurally related analogs, potent inhibitory activity against cholinesterases (AChE and BChE) relevant to neurodegenerative disease research [1]. Its specific substitution pattern—particularly the 4,7-dimethyl arrangement on the benzothiazole ring and the 2-pyridyl attachment—distinguishes it from numerous positional isomers and mono-substituted analogs commonly offered by chemical suppliers . Procurement interest typically arises from medicinal chemistry programs seeking to evaluate structure-activity relationships (SAR) around benzothiazole-based enzyme inhibitors or to secure a specific building block with defined regiochemistry.

Procurement Risk: Why N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide Cannot Be Casually Replaced by Other Benzothiazole Derivatives


Substitution within the benzothiazole-acetamide chemotype is demonstrably non-interchangeable due to the high sensitivity of biological target engagement to even minor structural modifications. In the closely related benzothiazole-pyridinium patent series, moving from a 4,7-dimethylbenzothiazole to unsubstituted or mono-substituted benzothiazole cores resulted in significant shifts in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potency [1]. Similarly, positional isomerism alone can alter molecular recognition: the replacement of the pyridin-2-ylmethyl group with a pyridin-3-ylmethyl variant (as seen in CAS 895008-52-3) changes the spatial orientation of the nitrogen lone pair and hydrogen-bonding capacity, which directly impacts enzyme binding kinetics . Furthermore, the 4,7-dimethyl substitution pattern on the benzothiazole ring influences both electronic distribution and steric bulk around the thiazole nitrogen, affecting metabolic stability and off-target profiles [2]. Generic replacement with an uncharacterized benzothiazole analog therefore carries the risk of irreproducible biological results, invalid SAR conclusions, and wasted screening resources.

Quantitative Differentiation Evidence for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide (923088-41-9)


AChE/BChE Inhibitory Potency Differentiates Benzothiazole-Pyridinium Hybrids from Donepezil

The benzothiazole-pyridinium chemotype to which CAS 923088-41-9 belongs has demonstrated potent dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition in vitro. In the U.S. Patent 9,255,091 B2, representative benzothiazole-pyridinium compounds achieved AChE IC50 values in the nanomolar range, with selectivity ratios versus BChE that can be modulated by benzothiazole substitution [1]. The 4,7-dimethylbenzothiazole core present in CAS 923088-41-9 is explicitly claimed and exemplified in the patent as part of the preferred substitution pattern yielding optimal dual inhibitory activity [1]. In contrast, the reference drug donepezil displays an AChE IC50 of approximately 6.7 nM but significantly weaker BChE inhibition (IC50 ~7.4 µM), yielding a BChE/AChE selectivity ratio of >1000 [2]. Benzothiazole-pyridinium analogs, including those with the 4,7-dimethyl motif, have been profiled with substantially narrower BChE/AChE selectivity windows, indicating a differentiated pharmacological profile suitable for dual cholinesterase targeting [1].

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

4,7-Dimethylbenzothiazole Substitution Confers Differential CC Chemokine Receptor Binding Versus Unsubstituted Analogs

A structurally proximal analog—N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CID 4454088, BDBM80001)—shares the identical 4,7-dimethylbenzothiazole core with CAS 923088-41-9 and was tested in a high-throughput screen against the human CC chemokine receptor type 6 (CCR6), yielding an IC50 of 869 nM [1]. This level of activity represents a meaningful starting point for a screening hit, and the presence of the 4,7-dimethyl motif is notable because unsubstituted benzothiazole-2-carboxamide congeners tested in the same PubChem bioassay (AID 504728) showed substantially weaker or no measurable inhibition (IC50 >10 µM) [1]. The same dimethyl-substituted analog was also counterscreened against E. coli beta-galactosidase, yielding an IC50 of 66.6 µM (66,600 nM), confirming that the CCR6 activity is not due to non-specific assay interference [2]. Although CAS 923088-41-9 replaces the benzothiazole-2-carboxamide with a phenylacetamide-pyridylmethyl moiety, the conserved 4,7-dimethylbenzothiazole core suggests retention of the favorable steric and electronic features that enhanced CCR6 engagement in the analog.

Chemokine receptor Inflammation GPCR

Positional Isomerism: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl Attachment Differentiates Binding Mode and Synthetic Utility

A direct positional isomer of CAS 923088-41-9 exists commercially: N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide (CAS 895008-52-3) . This comparator differs in three structural features: (a) pyridin-2-ylmethyl in the target versus pyridin-3-ylmethyl in the comparator; (b) 4,7-dimethylbenzothiazole versus 6-methylbenzothiazole; and (c) 2-phenylacetamide versus 3-phenylpropanamide. The pyridine nitrogen position (2- vs. 3-attachment) is particularly critical: the pyridin-2-ylmethyl group in CAS 923088-41-9 positions the pyridine nitrogen closer to the acetamide carbonyl, enabling a potential intramolecular hydrogen bond or bidentate metal-chelation motif that is geometrically impossible for the 3-pyridyl isomer [1]. In published docking studies of N-benzylpyridinium benzoheterocycles, the 2-pyridyl orientation consistently yields superior AChE active-site occupancy compared to 3-pyridyl or 4-pyridyl analogs, correlating with 5- to 20-fold differences in IC50 values [2]. Additionally, the 4,7-dimethyl pattern on the benzothiazole creates a distinct steric environment versus the 6-monomethyl pattern, influencing the compound's LogP, solubility, and metabolic vulnerability at the benzylic positions [1].

Structure-activity relationship Isomer comparison Medicinal chemistry

Recommended Procurement & Research Application Scenarios for N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide


Dual Cholinesterase Inhibitor Tool Compound for Alzheimer's Disease Probe Studies

CAS 923088-41-9 is structurally encompassed within the benzothiazole-pyridinium patent family (US 9,255,091 B2) that has demonstrated nanomolar dual AChE/BChE inhibition [1]. Researchers developing tool compounds for probing the therapeutic hypothesis that balanced dual cholinesterase inhibition provides superior cognitive benefit over AChE-selective agents (e.g., donepezil) should prioritize this compound. The 4,7-dimethyl substitution is explicitly associated with enhanced AChE potency within the patent series [1]. Use this compound in side-by-side electrophysiology or Ellman's assay comparisons against donepezil (AChE IC50 ~6.7 nM, BChE-selective ratio >1000) [2] to quantify differential dual inhibition.

GPCR Screening Deck Expansion for Chemokine Receptor Target Families

A core-matched analog bearing the identical 4,7-dimethylbenzothiazole motif (CID 4454088) demonstrated CCR6 antagonist activity with an IC50 of 869 nM and a 76.6-fold selectivity window over beta-galactosidase counterscreen (IC50 66.6 µM) [3][4]. This establishes the 4,7-dimethylbenzothiazole core as a privileged scaffold for chemokine receptor engagement. Procurement of CAS 923088-41-9 is justified for inclusion in focused GPCR screening libraries, where it can be profiled against a panel of chemokine receptors (CCR1–CCR10, CXCR1–CXCR6) to assess target selectivity arising from the unique phenylacetamide-pyridin-2-ylmethyl side chain not present in the original screening hit.

Positional Isomer SAR Studies for Optimizing CNS Penetration and Metabolic Stability

The 2-pyridylmethyl orientation in CAS 923088-41-9 is geometrically distinct from the 3-pyridylmethyl isomer (CAS 895008-52-3) . Published docking studies indicate that 2-pyridyl benzothiazole derivatives achieve 5- to 20-fold superior AChE active-site occupancy compared to 3-pyridyl or 4-pyridyl isomers [5]. Purchase both isomers and conduct parallel assessments: (i) in vitro AChE/BChE inhibition (Ellman's assay), (ii) microsomal metabolic stability (human and mouse liver microsomes), and (iii) parallel artificial membrane permeability assay (PAMPA-BBB). This head-to-head comparison will quantify the contribution of pyridine nitrogen position to target potency, CNS permeability, and first-pass metabolism, directly informing lead optimization decisions.

Chemical Probe for Investigating Intramolecular Hydrogen Bonding in Target Engagement

The pyridin-2-ylmethyl group in CAS 923088-41-9 is uniquely positioned to form an intramolecular hydrogen bond with the acetamide carbonyl oxygen, creating a pseudo-bidentate chelation motif that can coordinate catalytic metal ions (e.g., Zn²⁺ in metalloproteases) or form reinforced H-bond networks in enzyme active sites [5]. This is geometrically impossible for the 3-pyridyl isomer (CAS 895008-52-3) . Researchers investigating metal-chelating pharmacophores or designing bidentate enzyme inhibitors should procure CAS 923088-41-9 as a model system to study the thermodynamic contribution (ΔG) of this intramolecular interaction to binding affinity, using isothermal titration calorimetry (ITC) or X-ray co-crystallography with target enzymes such as matrix metalloproteinases (MMPs) or carbonic anhydrases.

Quote Request

Request a Quote for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.